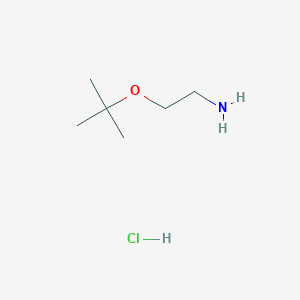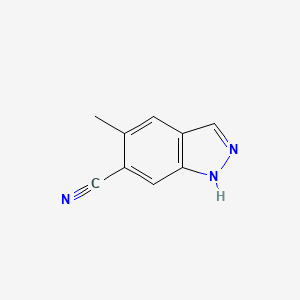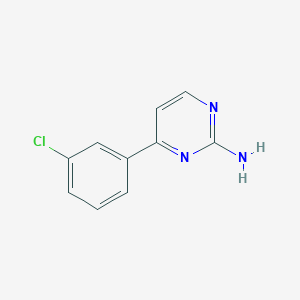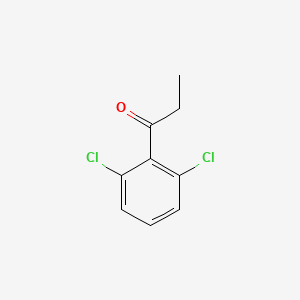
1-(2,6-Dichlorophenyl)propan-1-one
Descripción general
Descripción
1-(2,6-Dichlorophenyl)propan-1-one is a chemical compound with the molecular formula C9H8Cl2O and a molecular weight of 203.07 . It is also known as 1-(2,6-dichlorophenyl)acetone . The compound is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of 1-(2,6-Dichlorophenyl)propan-1-one has been elucidated using single-crystal X-ray diffraction technique . The compound crystallizes in the orthorhombic crystal system .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 227.8±20.0 °C and a predicted density of 1.258±0.06 g/cm3 . It is typically found in a powder form .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis :
- The base catalyzed Claisen-Schmidt condensation reaction was used to synthesize compounds including (2E)-1-(4-2,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, characterized by FT-IR, elemental analysis, and X-ray diffraction. This work highlights the synthesis and structural characterization of dichlorophenyl derivatives, which are crucial in understanding their chemical properties and potential applications (Salian et al., 2018).
Molecular Structure and Spectroscopic Studies :
- Another study conducted spectroscopic characterization and X-ray diffraction of synthesized (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one. Such studies are significant for understanding the molecular geometry, which can influence the chemical reactivity and interactions of these compounds (Sadgir et al., 2020).
Photodegradation Studies :
- Research on photodegradation of dichlorprop in water, which includes compounds like 2,6-dichlorophenol, contributes to understanding how these chemicals break down in environmental conditions. This knowledge is crucial for assessing the environmental impact and designing effective waste treatment methods (Climent & Miranda, 1997).
Mechanisms of Dioxin Formation :
- A study on the oxidative thermal degradation of 2-chlorophenol, related to dichlorophenyl compounds, provided insights into the formation of harmful dioxins. Understanding these mechanisms is essential for developing strategies to minimize dioxin formation during industrial processes (Evans & Dellinger, 2005).
Environmental Degradation :
- Research on methanogenic degradation of chlorinated phenols, including 2,6-dichlorophenol, sheds light on the biodegradation pathways of these compounds under specific environmental conditions. Such studies are valuable for environmental bioremediation efforts (Häggblom et al., 1993).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2,6-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSKLVVLACKLMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorophenyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



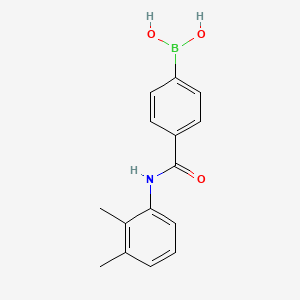
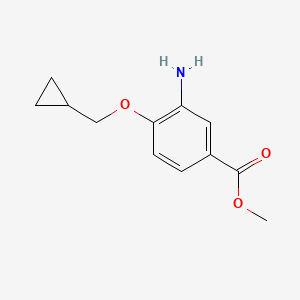
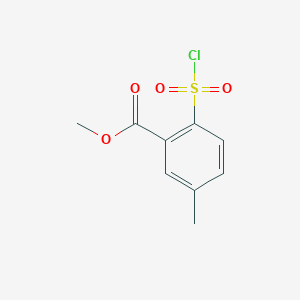
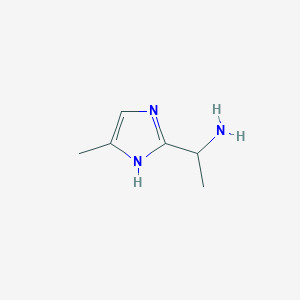

![2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid](/img/structure/B1455227.png)
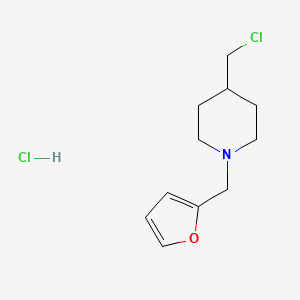
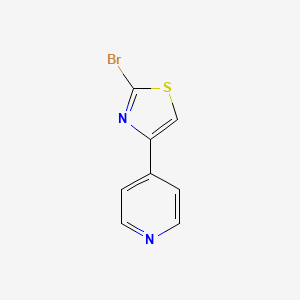
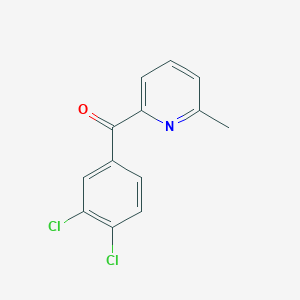

![(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B1455241.png)
